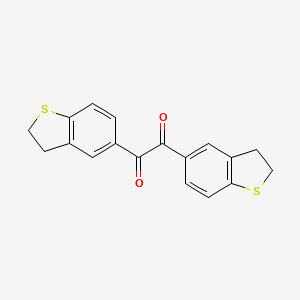
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is an organic compound known for its unique structure and properties This compound belongs to the class of diketones and features two benzothiophene moieties connected by an ethane-1,2-dione linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses oxalyl chloride as the acylating agent and metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the benzothiophene rings.
Scientific Research Applications
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoresponsive materials.
Mechanism of Action
The mechanism of action of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione involves its interaction with molecular targets through its diketone and benzothiophene moieties. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The compound’s photochromic properties are attributed to the reversible photocyclisation of the diarylethene backbone, which involves the formation and breaking of covalent bonds under light irradiation .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Similar in structure but with methyl groups on the thiophene rings.
1,2-Bis(benzo[d]imidazol-2-yl)ethane-1,2-dione: Contains benzimidazole rings instead of benzothiophene.
Uniqueness
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is unique due to its specific combination of benzothiophene rings and diketone linker, which imparts distinct photochromic and electronic properties. This makes it particularly valuable in the development of photoresponsive materials and organic electronic devices.
Properties
CAS No. |
138737-88-9 |
|---|---|
Molecular Formula |
C18H14O2S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,2-bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H14O2S2/c19-17(13-1-3-15-11(9-13)5-7-21-15)18(20)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2 |
InChI Key |
RULXAYUXPOITNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C(C=C2)C(=O)C(=O)C3=CC4=C(C=C3)SCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















